Cyclohexene oxide

Descripción general

Descripción

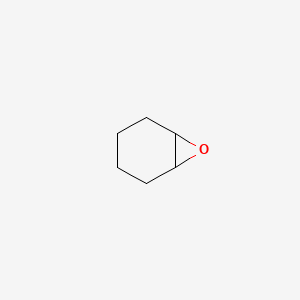

Cyclohexene oxide is a cycloaliphatic epoxide . It can react in cationic polymerization to poly(this compound). As cyclohexene is monovalent, poly(this compound) is a thermoplastic .

Synthesis Analysis

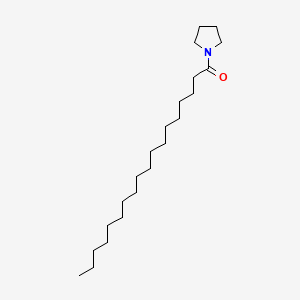

This compound is produced in an epoxidation reaction from cyclohexene . The epoxidation can take place either in a homogeneous reaction by peracids or heterogeneous catalysis (e.g., silver and molecular oxygen) . In the laboratory, this compound can also be prepared by reacting cyclohexene with magnesium monoperoxyphthalate (MMPP) in a mixture of isopropanol and water as solvent at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C6H10O . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

This compound can react in cationic polymerization to poly(this compound) . It has been found that the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes is an efficient way . A detailed kinetic model of cyclohexene oxidation has been proposed based on the low-temperature mechanism of 1,3-cyclohexadiene and the existing high-temperature mechanism of cyclohexene .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 0.97 g/cm³ , a melting point of approximately -40 °C , and a boiling point of approximately 130 °C . It is practically insoluble in water .Aplicaciones Científicas De Investigación

Adipic Acid Production : Cyclohexene can be directly oxidized to adipic acid using 30% hydrogen peroxide, providing a more environmentally friendly alternative to traditional nitric acid oxidation methods. This process is significant due to the role of adipic acid in reducing global warming and ozone depletion emissions (Sato, Aoki, & Noyori, 1998).

Ozonolysis Studies : Cyclohexene is used as a proxy for biogenic monoterpenes in studies of oxidation mechanisms and secondary organic aerosol (SOA) formation. Its ozonolysis produces highly oxygenated organic molecules (HOMs), which play a crucial role in SOA formation (Räty et al., 2021).

Uncatalysed Oxidation : The uncatalysed oxidation of cyclohexene with molecular oxygen leads to products like cyclohexenol and cyclohexenone, which are intermediates for manufacturing various chemicals (Mahajani, Sharma, & Sridhar, 1999).

Copolymerization with Carbon Dioxide : Cyclohexene oxide can be copolymerized with carbon dioxide using chromium complexes, resulting in copolymers with almost perfectly alternating structures. This process is notable for its high catalytic activity under atmospheric pressure of CO2 (Nakano, Nakamura, & Nozaki, 2009).

Catalysis Research : Cyclohexene oxidation is used as a test for the acid-base properties of metal oxide catalysts. The products formed, like cyclohexene, reflect the existence of Broensted acid sites (Bezouhanova & Al-Zihari, 1991).

Environmental and Health Impact Studies : Research on the absorption, disposition kinetics, and metabolic pathways of this compound in animals is crucial for understanding its potential impact on human health due to its use in industrial applications (Sauer et al., 1997).

Safety and Hazards

Direcciones Futuras

In recent times, the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes has been found to be an efficient way . The continuous-flow process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air . This could be a promising direction for future research and industrial applications.

Mecanismo De Acción

Cyclohexene oxide, also known as 7-Oxabicyclo[4.1.0]heptane, is a cycloaliphatic epoxide with a variety of industrial applications . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Target of Action

This compound primarily targets the process of cationic polymerization . It reacts in this process to form poly(this compound), a thermoplastic material . The compound’s active sites are also crucial in its reactions .

Mode of Action

This compound interacts with its targets through a process known as epoxidation . This reaction can occur either in a homogeneous reaction by peracids or through heterogeneous catalysis, such as silver and molecular oxygen . The result of this interaction is the formation of poly(this compound) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cationic polymerization process . The compound’s interaction with this pathway results in the formation of poly(this compound), a thermoplastic material . The downstream effects of this pathway include the production of various functional organic compounds and materials such as polymers and chiral organic compounds .

Pharmacokinetics

After administration, this compound is rapidly distributed, metabolized, and excreted into the urine . Plasma concentrations of the compound rapidly decline and are below the limit of detection within 60 minutes . The compound’s ADME properties, including its terminal disposition half-life, apparent volume of distribution at steady-state, and systemic body clearance, are 19.3 ± 1.6 min, 0.44 ± 0.08 liter/kg, and 31.3 ± 0.5 ml/kg * min, respectively .

Result of Action

The primary result of this compound’s action is the formation of poly(this compound), a thermoplastic material . This material is a key starting material for manufacturing various functional organic compounds and materials . Additionally, the compound’s action results in the rapid elimination and excretion into the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction rate in the epoxidation of cyclohexene with air as an oxidant was discovered to be enhanced without any added catalyst utilizing a continuous flow reactor . This process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air .

Análisis Bioquímico

Biochemical Properties

Cyclohexene oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the primary interactions of this compound is with epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols . This reaction is crucial for the detoxification of epoxides in biological systems. This compound can also interact with cytochrome P450 enzymes, which are involved in its metabolic oxidation . These interactions highlight the importance of this compound in various biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis in certain cancer cell lines, such as cervical carcinoma cells, by modulating key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK . Additionally, this compound can affect cell proliferation and cell cycle progression, leading to cell cycle arrest and increased production of reactive oxygen species (ROS) . These effects underscore the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of epoxide hydrolases, leading to the accumulation of epoxides and subsequent cellular stress . This compound can also undergo metabolic oxidation by cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can interact with cellular macromolecules . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but it can undergo hydrolysis and oxidation over time . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained cellular stress and toxicity, particularly in the liver and other metabolically active tissues . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce protective effects, such as the inhibition of follicular apoptosis in ovarian tissue . At high doses, this compound can cause significant toxicity, including neurobehavioral effects and central nervous system depression . These dose-dependent effects emphasize the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with epoxide hydrolases and cytochrome P450 enzymes . After administration, this compound is rapidly metabolized to cyclohexane-1,2-diol and other metabolites, which are then excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is distributed to metabolically active tissues such as the liver . This compound can also interact with transport proteins and binding proteins, which facilitate its cellular uptake and distribution . These interactions are essential for the proper localization and function of this compound in biological systems.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and microsomes . Its localization is influenced by its interactions with epoxide hydrolases and other enzymes, which are differentially distributed within the cell . This compound can also undergo post-translational modifications that affect its targeting to specific organelles . These subcellular localization patterns are important for understanding the biochemical and cellular effects of this compound.

Propiedades

IUPAC Name |

7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-20-9 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024880 | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,2-Epoxycyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

129-130 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

81 °C CC | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.967 @ 25 °C/4 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS RN |

286-20-4 | |

| Record name | Cyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

GREATER THAN -10 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclohexene oxide?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Various spectroscopic methods can characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and hydrogen atoms in the molecule, including the stereochemistry of isomers. []

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the characteristic C-O stretch of the epoxide ring. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

Q3: Is this compound thermally stable?

A3: this compound is known for its thermal sensitivity and can undergo decomposition at elevated temperatures. Careful temperature control is crucial during its handling and processing. [, ]

Q4: How is this compound utilized in polymerization reactions?

A4: this compound serves as a valuable monomer in various polymerization reactions:

- Ring-Opening Polymerization (ROP): Can be polymerized using catalysts like yttrium isopropoxide to form poly(this compound). []

- Copolymerization with Carbon Dioxide: Reacts with carbon dioxide in the presence of catalysts such as zinc glutarate or chromium salen complexes to produce poly(cyclohexylene carbonate), a biodegradable polycarbonate. [, , , , ]

Q5: What challenges are associated with the copolymerization of this compound and carbon dioxide?

A5: This copolymerization process often faces challenges related to selectivity and byproduct formation:

- Polyether Formation: Competing homopolymerization of this compound can lead to the incorporation of undesired polyether linkages within the polycarbonate chains. []

- Cyclic Carbonate Formation: A common byproduct is the thermodynamically favored cyclic carbonate, which can reduce the yield of the desired polycarbonate. [, ]

Q6: How does the choice of catalyst impact this compound/carbon dioxide copolymerization?

A6: The catalyst plays a crucial role in achieving high activity and selectivity for polycarbonate formation:

- Chromium Salen Complexes: These catalysts, often combined with cocatalysts like N-heterocyclic amines or phosphines, have demonstrated high activity and selectivity for polycarbonate production. []

- Zinc Complexes: Various zinc-based catalysts, including zinc glutarate, di-zinc-aryl complexes, and zinc complexes supported by salen-type ligands, have been successfully employed for this copolymerization. [, , , ]

- Aluminum Complexes: Aluminum porphyrin complexes, in conjunction with cocatalysts, have also shown promise in catalyzing this reaction. []

Q7: How does the reaction mechanism for this compound/carbon dioxide copolymerization proceed?

A7: The generally accepted mechanism involves a cooperative monometallic pathway:

- Chain Propagation: The metal carbonate species further reacts with another epoxide molecule, continuing the chain propagation cycle. []

Q8: How can the stereochemistry of this compound affect copolymerization reactions?

A8: The stereochemistry of this compound can significantly influence the properties of the resulting polymers:

- meso-Cyclohexene Oxide: Copolymerization of meso-cyclohexene oxide with CO2 using stereospecific catalysts has enabled the synthesis of the first crystalline CO2-based polymer. []

Q9: How are computational methods applied to study this compound reactions?

A9: Computational chemistry plays a vital role in understanding the reactivity and selectivity of this compound:

- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate the reaction mechanisms of this compound/CO2 copolymerization, providing insights into the energy profiles of different pathways and the roles of catalysts and cocatalysts. [, ]

- Molecular Mechanics Calculations: These calculations have been used to study the conformational preferences of this compound and its interactions with catalysts and enzymes, aiding in the rational design of more efficient catalytic systems. []

Q10: How do modifications to the catalyst structure influence its activity in this compound polymerization?

A10: Catalyst structure significantly impacts its activity and selectivity:

- Ligand Effects in Zinc Complexes: Introducing electron-withdrawing groups (e.g., fluorine) on the ligand framework of zinc catalysts has been shown to enhance the catalytic activity in this compound/CO2 copolymerization. [] Bulky substituents on the ligand can also influence the catalyst's selectivity for polycarbonate over cyclic carbonate formation. []

Q11: How can the stability of this compound be enhanced?

A11: Due to its thermal sensitivity and photosensitivity, special precautions are required for this compound storage and handling:

- Handling: Should be handled under inert atmosphere to minimize exposure to moisture and oxygen, which can promote degradation. []

Q12: Are there specific safety considerations for handling this compound?

A12: Yes, this compound requires careful handling due to its potential hazards:

Q13: What is known about the metabolic fate of this compound in living organisms?

A13: Research on the metabolism of this compound, particularly in rats and mice, indicates:

- Rapid Metabolism: It undergoes rapid metabolism, primarily via hydrolysis to cyclohexane-1,2-diol. []

- Urinary Excretion: The metabolites are primarily excreted in the urine, with negligible amounts found in feces. []

Q14: Does this compound pose any environmental risks?

A14: As with many chemicals, improper disposal of this compound can pose environmental risks. It is essential to handle and dispose of it according to local regulations. Research into its ecotoxicological effects and biodegradability can guide the development of sustainable practices for its use and disposal.

Q15: Are there alternatives to this compound in polymerization reactions?

A15: Yes, various other epoxides can be employed in copolymerization reactions with CO2, offering potentially different polymer properties and performance characteristics:

- Limonene Oxide: A bio-based epoxide derived from citrus fruits that can produce poly(limonene carbonate). []

- Other Cyclic Epoxides: Various other cyclic epoxides with different ring sizes and substituents can be utilized to tune the properties of the resulting polycarbonates. []

Q16: Can poly(cyclohexylene carbonate) be depolymerized or recycled?

A16: Research has shown that certain chromium complexes can depolymerize poly(cyclohexene carbonate) back into this compound with high selectivity. This chemical recycling approach shows promise for closing the loop on these materials and improving the sustainability of their lifecycle. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1203847.png)

![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)

![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)

![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)

![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)

![2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol](/img/structure/B1203862.png)